

Synthesis and Isotopic Purity of Sodium Butyrate-D7: A Technical Guide

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Compound of Interest

Compound Name: Sodium butyrate-D7

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This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of **Sodium Butyrate-D7**. This deuterated analog of sodium butyrate is a crucial tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification of endogenous sodium butyrate. This document outlines the synthetic route, detailed experimental protocols, and methods for assessing isotopic enrichment.

Synthesis of Sodium Butyrate-D7

The synthesis of **Sodium Butyrate-D7** is achieved through a straightforward acid-base neutralization reaction. The process involves the reaction of Butyric Acid-D7 with a stoichiometric amount of sodium hydroxide.

Reaction Scheme

The chemical reaction for the synthesis of **Sodium Butyrate-D7** is as follows:

Caption: Reaction scheme for the synthesis of **Sodium Butyrate-D7**.

Experimental Protocol

This protocol is based on established methods for the synthesis of sodium salts of carboxylic acids.

Materials:

- Butyric Acid-D7 ($\geq 98\%$ isotopic purity)
- Sodium Hydroxide (NaOH), pellets or standardized solution
- Anhydrous Ethanol
- Diethyl Ether
- Deionized Water

Procedure:

- In a clean, dry round-bottom flask, dissolve a known molar equivalent of Butyric Acid-D7 in anhydrous ethanol.
- In a separate beaker, prepare a stoichiometric equivalent of sodium hydroxide solution by dissolving NaOH pellets in a minimal amount of deionized water, followed by dilution with anhydrous ethanol.
- Slowly add the sodium hydroxide solution to the Butyric Acid-D7 solution with constant stirring. The reaction is exothermic, and the flask may be cooled in an ice bath to control the temperature.
- After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
- The resulting **Sodium Butyrate-D7** will precipitate out of the ethanol solution. The precipitation can be enhanced by the addition of diethyl ether.
- Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether to remove any unreacted starting materials.
- Dry the final product under vacuum to obtain a white, crystalline solid.

Isotopic Purity Assessment

The isotopic purity of the synthesized **Sodium Butyrate-D7** is a critical parameter. The primary techniques for its determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry

Mass spectrometry is a highly sensitive method for determining the isotopic distribution of a molecule. By analyzing the mass-to-charge ratio (m/z) of the butyrate anion, the relative abundance of the D7 isotopologue compared to lower deuterated or non-deuterated species can be quantified.

Experimental Protocol (Illustrative Example using LC-MS):

- **Sample Preparation:** Prepare a dilute solution of the synthesized **Sodium Butyrate-D7** in a suitable solvent (e.g., methanol/water).
- **Chromatographic Separation:** Inject the sample into a liquid chromatography (LC) system equipped with a suitable column (e.g., C18) to separate the butyrate from any potential impurities.
- **Mass Spectrometric Analysis:** The eluent from the LC is introduced into the mass spectrometer. Analyze the sample in negative ion mode to detect the butyrate anion ($\text{CD}_3\text{CD}_2\text{CD}_2\text{COO}^-$).
- **Data Acquisition:** Acquire a full scan mass spectrum to observe the distribution of isotopologues. The expected m/z for the D7-butyrate anion is approximately 94.1.
- **Data Analysis:** Calculate the isotopic purity by determining the relative abundance of the m/z peak corresponding to the D7 isotopologue in relation to the peaks of lower deuterated species (D0 to D6).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR and ^2H NMR spectroscopy can be employed to assess the isotopic purity of **Sodium Butyrate-D7**.

- ^1H NMR: In a high-resolution ^1H NMR spectrum, the absence or significant reduction of signals in the regions corresponding to the protons of butyrate confirms a high level of

deuteration.

- ^2H NMR: A ^2H (Deuterium) NMR spectrum will show signals corresponding to the different deuterium environments in the molecule, confirming the presence and location of the deuterium atoms.

Quantitative Data Summary

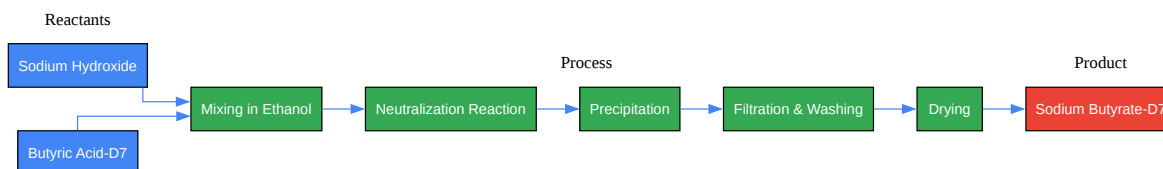
The following table summarizes the key quantitative parameters for commercially available Butyric Acid-D7, the precursor for **Sodium Butyrate-D7** synthesis. The isotopic purity of the final product is expected to be comparable to that of the starting material.

Parameter	Value	Analytical Method
Isotopic Purity (d1-d7)	≥98%	Mass Spectrometry
Chemical Purity	≥98%	Gas Chromatography (GC)

Diagrams

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of **Sodium Butyrate-D7**.

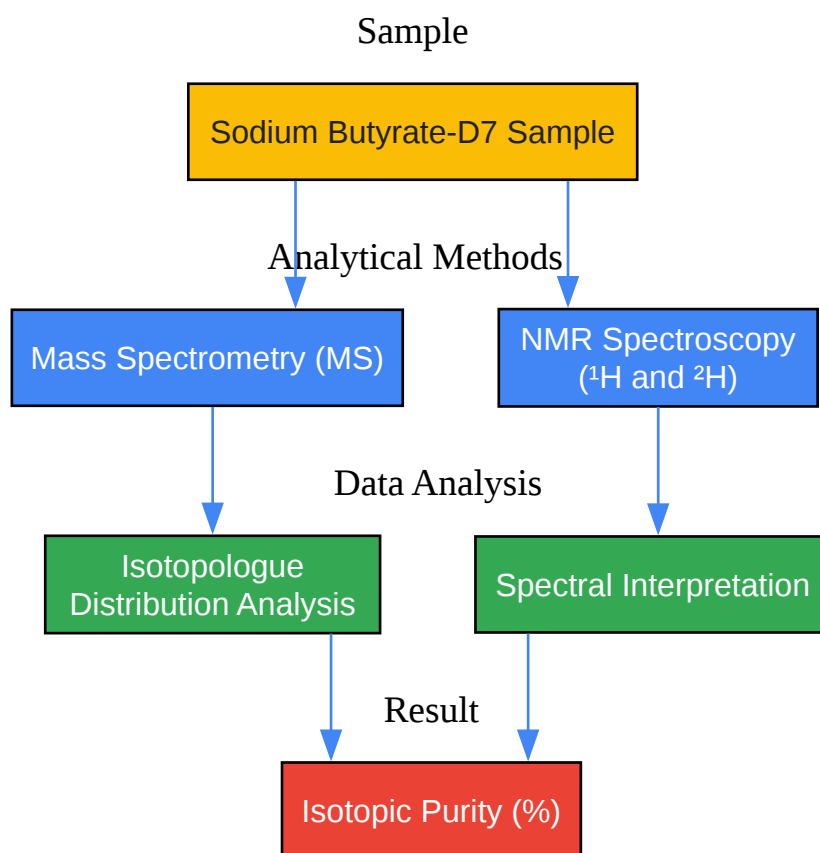


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Caption: Synthesis workflow for **Sodium Butyrate-D7**.

Isotopic Purity Analysis Workflow

This diagram outlines the logical flow for the determination of isotopic purity.



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Caption: Workflow for isotopic purity analysis.

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